4-Aminophthalhydrazide
Overview
Description
Isoluminol, also known as 4-aminophthalhydrazide, is a chemiluminescent compound that is widely used in various scientific fields. It is a derivative of luminol and is known for its ability to emit light when it undergoes a chemical reaction. This property makes it particularly useful in analytical chemistry, biochemistry, and medical diagnostics.
Mechanism of Action
Target of Action
4-Aminophthalhydrazide, also known as Isoluminol, is primarily targeted towards reactive oxygen species (ROS) in various biological systems . It is used to evaluate intracellular and extracellular chemiluminescence of neutrophil reactive oxygen metabolites during respiratory burst assay .
Mode of Action
The mode of action of this compound involves its interaction with reactive oxygen species (ROS). It acts as a chemiluminescent compound that comprises a phthalazine ring . It is more hydrophilic than luminol .
Biochemical Pathways
This compound is involved in the chemiluminescence-based reactive oxygen species (ROS) assay in various biological systems . It is used in assays post-exposure to certain bacteria and in response to certain peptides .
Pharmacokinetics
It is known to be soluble in ammonium hydroxide, sodium carbonate, or other bases . This solubility suggests that it may have good bioavailability in biological systems where these conditions are met.
Result of Action
The result of the action of this compound is the production of light, a process known as chemiluminescence . This occurs when the compound is oxidized, producing an excited state intermediate that emits light as it returns to its ground state .
Biochemical Analysis
Biochemical Properties
4-Aminophthalhydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its function as a chemiluminescent compound . It is used in chemiluminescence-based reactive oxygen species (ROS) assays in bone marrow neutrophils post-Yersinia pseudotuberculosis infection, and neutrophil ROS assays post-K. pneumonia exposure .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily observed in its role as a chemiluminescent compound. It influences cell function by enabling the detection and study of reactive oxygen species (ROS), which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its chemiluminescent properties. It does not directly bind to biomolecules or influence enzyme activity. Instead, it serves as a tool for detecting and studying the presence and activity of reactive oxygen species .
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it does not participate in metabolic pathways or interact with enzymes or cofactors in the body.
Preparation Methods
The synthesis of isoluminol involves several steps:
Preparation of diacetylphthaloyl hydrazide: This step involves the reaction of phthalic hydrazide with acetic acid and sodium acetate, followed by the addition of acetyl chloride. The mixture is then heated to 70°C for 5 hours.
Preparation of nitroso diacetylphthaloyl hydrazide: Sodium nitrite is added to the solution obtained from the first step, and acetic acid is recycled using vacuum distillation.
Preparation of nitroso phthaloyl hydrazide: The crude nitroso diacetylphthaloyl hydrazide is reacted with ethanol and sodium hydroxide under reflux conditions.
Preparation of isoluminol: Sodium thiosulfate is added to the solution from the previous step, and the mixture is heated under reflux for 3 hours.
Chemical Reactions Analysis
Isoluminol undergoes various chemical reactions, including:
Oxidation: Isoluminol can be oxidized by agents such as hydrogen peroxide, ozone, and hypochlorites, resulting in the emission of light.
Reduction: It can also undergo reduction reactions, although these are less common.
Scientific Research Applications
Isoluminol is used in a wide range of scientific research applications:
Chemistry: It is used as a chemiluminescent reagent in various analytical techniques, including high-performance liquid chromatography (HPLC) and capillary electrophoresis.
Biology: Isoluminol is used to monitor reactive oxygen species (ROS) in living cells, providing valuable information on cell function and performance.
Medicine: It is used in immunoassays and other diagnostic tests due to its high sensitivity and specificity.
Industry: Isoluminol is used in environmental monitoring, food safety testing, and pharmaceutical analysis
Comparison with Similar Compounds
Isoluminol is similar to luminol, another chemiluminescent compound. isoluminol is more hydrophilic and has a higher luminescence quantum yield. Other similar compounds include:
Luminol: Known for its use in forensic science for detecting blood traces.
Acridinium esters: Used in chemiluminescent immunoassays.
Dioxetanes: Used in various luminescent assays
Isoluminol’s unique properties, such as its high sensitivity and specificity, make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
6-amino-2,3-dihydrophthalazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,9H2,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDPLKWXRLNSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958029 | |
Record name | 6-Aminophthalazine-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-14-2 | |
Record name | Isoluminol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3682-14-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Aminophthalazine-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminophthalhydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOLUMINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ID1912ANA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-APH useful for studying enzyme activity?
A1: 4-APH is particularly useful for visualizing the activity of enzymes like aminopeptidase and γ-glutamyl transpeptidase. When freshly diazotized, 4-APH acts as a coupling agent in enzymatic reactions. When specific substrates are used, the reaction produces azo dyes that are readily osmiophilic, meaning they readily bind to osmium tetroxide []. This property makes these azo dyes visible under electron microscopy. Notably, using 4-APH results in a distinct membranous distribution of the azo dye, indicating the location of enzymatic activity. This membranous localization is attributed to the lipophobic nature of the azo dyes formed with 4-APH, contrasting with the droplet distribution observed with previous methods [].
Q2: How does the structure of 4-APH relate to its inhibitory activity?
A2: 4-APH has been identified as a potential inhibitor of tRNA-guanine transglycosylase (TGT), an enzyme essential for bacterial pathogenicity []. Structural studies using X-ray crystallography have provided insights into how 4-APH interacts with its target. The crystal structure of 4-Aminophthalhydrazide in complex with Zymomonas mobilis TGT showed an inhibition constant in the low micromolar range []. This structural information serves as a basis for further modification of 4-APH to design more potent and specific inhibitors of TGT, paving the way for developing new drugs against shigellosis [].
Q3: Can 4-APH be used in analytical chemistry, and if so, how?
A3: Yes, 4-APH exhibits chemiluminescence in the presence of hydrogen peroxide and a catalyst like copper. This property is exploited to determine trace amounts of copper in biological samples like blood serum [, ]. The intensity of the chemiluminescence is directly proportional to the concentration of copper, allowing for quantitative analysis. This method offers high sensitivity, enabling the determination of copper at concentrations as low as 0.003 micrograms in 1 ml of blood serum [].
Q4: Are there any known alternatives to 4-APH in MALDI MS Imaging?
A4: While 4-APH has been explored as a potential matrix in MALDI MS Imaging, research suggests that its isomer, 3-Aminophthalhydrazide (3-APH, also known as luminol), exhibits superior performance []. Studies have demonstrated that 3-APH provides higher sensitivity, broader molecular coverage, and lower background noise compared to 4-APH and other commonly used MALDI matrixes []. This makes 3-APH a more suitable choice for applications requiring the detection and imaging of a wide range of metabolites in various biological samples.
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